Quantified Difference in Hydrogenation Thermodynamics vs. Unsubstituted 1,3,5-Hexatriene
The presence of the methyl group at the C2 position in 2-methyl-1,3,5-hexatriene slightly destabilizes the conjugated triene system compared to its unsubstituted parent compound, 1,3,5-hexatriene. This destabilization is quantified by a reduction in the exothermicity of the complete hydrogenation reaction to hexane .
| Evidence Dimension | Standard Enthalpy Change of Complete Hydrogenation (ΔH_hyd) |
|---|---|
| Target Compound Data | Exothermicity reduced by ~3 kJ/mol compared to 1,3,5-hexatriene (value for 2-methyl-1,3,5-hexatriene not specified in source, but the difference is quantified) |
| Comparator Or Baseline | 1,3,5-Hexatriene: ΔH_hyd is the baseline |
| Quantified Difference | Exothermicity is approximately 3 kJ/mol less for 2-methyl-1,3,5-hexatriene |
| Conditions | Gas-phase hydrogenation, computational study. |
Why This Matters
This small but measurable thermodynamic difference is critical for computational modelers and physical chemists requiring precise energetics for reaction prediction and mechanistic studies involving methyl-substituted polyenes.
